2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile (ABT) is an organic compound belonging to the thiophene family. It is a novel and promising compound that has been extensively studied due to its potential applications in various fields. ABT is a highly versatile compound with a wide range of potential applications in the fields of medicine, material science, and biochemistry.
Scientific Research Applications
Potential Anti-tubercular Agent
2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile has been synthesized and characterized, revealing promising anti-tubercular activities. The compound showed greater binding affinities to Mycobacterium tuberculosis proteins than Isoniazid, a standard anti-tubercular drug, suggesting its potential as an anti-tubercular agent (Obu et al., 2021).
Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines
The compound has been used as a precursor in the synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines. These compounds have potential applications in various fields due to their unique structural properties (El-Kashef et al., 2007).
Antimicrobial Activity
This compound has been used to synthesize novel Schiff bases, which showed excellent in vitro antimicrobial activity. This highlights its role as a key intermediate in developing antimicrobial agents (Puthran et al., 2019).
Electronic and Photophysical Properties
The compound has been studied for its electronic, photophysical, and thermal properties, demonstrating its potential in materials science applications. Its electrochemical properties and photoluminescence characteristics are of particular interest (Yildiz et al., 2017).
X-ray Crystallography
X-ray crystallography studies have been conducted on derivatives of this compound, providing insights into its crystal structure and molecular interactions. Such studies are essential for understanding its potential applications in various scientific fields (Sharma et al., 2015).
Synthesis of Optoelectronic and Magnetic Materials
Recently, the compound has been used in synthesizing new ferrocene-containing thiophene derivatives, indicating its utility in developing optoelectronic and magnetic materials (Rodlovskaya et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-amino-4-(4-phenylphenyl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S/c18-10-15-16(11-20-17(15)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJJRYQRHWIEFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=C3C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350061 |
Source
|
Record name | 2-Amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519016-83-2 |
Source
|
Record name | 2-Amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519016-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.